
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethoxymethyl group attached to a dimethyloxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one typically involves the reaction of dimethoxymethane with a suitable precursor under controlled conditions. One common method is the reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, which leads to the formation of the desired oxolane derivative . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced reaction vessels, temperature control systems, and purification techniques are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with KMnO4 can lead to the formation of oxoacetic acids, while reduction with NaBH4 can yield alcohol derivatives .
科学的研究の応用
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one include:
Dimethoxymethane: A related compound with similar chemical properties.
2-(Pyrazol-4-yl)ethanols: Compounds that share structural similarities and undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific oxolane ring structure and the presence of the dimethoxymethyl group
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
4-(dimethoxymethyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C9H16O4/c1-9(2)7(10)6(5-13-9)8(11-3)12-4/h6,8H,5H2,1-4H3 |
InChIキー |
QJIIYXGBVGSFDP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(CO1)C(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



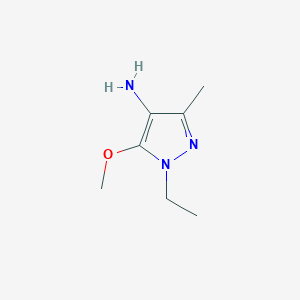
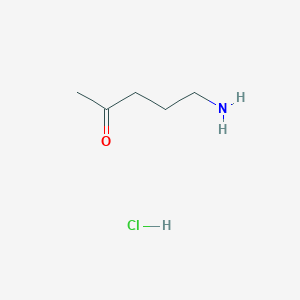
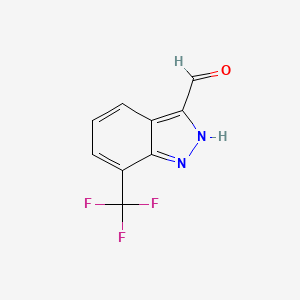
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
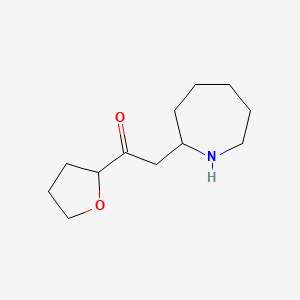
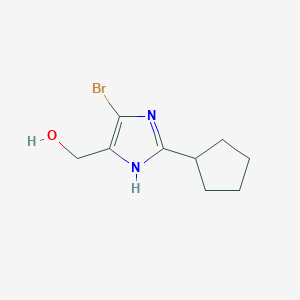
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
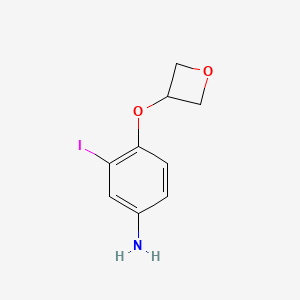

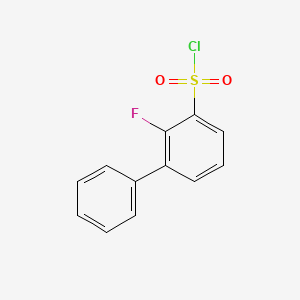
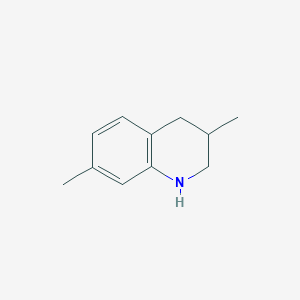
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)
